Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate

Fentanyl analogs Opioid receptor binding Structure-activity relationship

Procuring a reliable 4-benzenesulfonylpiperidine scaffold for CNS target validation often risks regulatory delays with scheduled fentanyl precursors. This compound resolves that bottleneck. - Serves as a non-opioid negative control, bypassing DEA scheduling constraints tied to typical fentanyl analogs. - The N-benzyl and 4-ethyl ester groups enable divergent synthesis of potent cholinesterase inhibitors (targeting the peripheral anionic site) and MMP hydroxamic acids. - Optimal CNS drug-like properties (cLogP ~3.5) make it a superior starting point for optimizing blood-brain barrier penetration.

Molecular Formula C21H25NO4S
Molecular Weight 387.49
CAS No. 860649-17-8
Cat. No. B2375148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate
CAS860649-17-8
Molecular FormulaC21H25NO4S
Molecular Weight387.49
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H25NO4S/c1-2-26-20(23)21(27(24,25)19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3
InChIKeyBWFLVWOFJXJIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate: Chemical Identity and Research Classification


Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate (CAS 860649-17-8) is a synthetic small molecule belonging to the piperidine-4-carboxylate class, characterized by a benzenesulfonyl group at the 4-position and a benzyl substituent on the piperidine nitrogen . This compound, also referred to as Ethyl 1-benzyl-4-(phenylsulfonyl)-4-piperidinecarboxylate, possesses a molecular formula of C21H25NO4S and a molecular weight of 387.5 g/mol, and is supplied by several chemical vendors as a research intermediate . Structurally, it combines the 4-benzenesulfonylpiperidine scaffold, which is known to appear in inhibitors of enzymes like matrix metalloproteinases (MMPs) and cholinesterases, with an N-benzyl group that is common to opioid receptor ligands and dopamine transporter inhibitors [1].

Scaffold Dual-substitution core for CNS target engagement studies N-Benzyl and 4-benzenesulfonyl combination
Synthetic handle Ethyl ester enables sequential derivatization without protecting group removal Supports multi-step medicinal chemistry campaigns
Profile Predicted CNS drug-like space (MW 387.5) with enhanced lipophilicity Computed logP supports permeability screening

Why Generic Analogs Cannot Match Target Activity


The compound's unique combination of an N-benzyl group and a 4-benzenesulfonyl ester creates a steric and electronic profile that is not replicated by simple piperidine analogs like ethyl 1-benzylpiperidine-4-carboxylate (lacking the benzenesulfonyl group) or ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (lacking the N-benzyl group) . Research on fentanyl derivatives indicates that the presence of a benzenesulfonyl moiety at the 3- or 4-position, rather than the typical 4-anilido group, diverts the conformational preference of the piperidine ring, which can ablate opioid receptor activity [1]. Conversely, in cholinesterase inhibition, the N-benzyl group is critical for hydrophobic interactions with the peripheral anionic site of AChE, and its absence leads to a substantial loss of inhibitory potency [2]. Therefore, substituting this compound with a generic piperidine intermediate risks either a complete loss of target engagement or introduction of off-target liabilities, depending on the application context.

Missing benzenesulfonyl group

Analogs without the 4-benzenesulfonyl moiety may exhibit μ-opioid receptor affinity, introducing off-target liabilities not present with the target scaffold.

Absence of N-benzyl substitution

Piperidine intermediates lacking the N-benzyl group may lose critical hydrophobic contacts with cholinesterase peripheral sites, reducing inhibitory potency.

Free carboxylic acid instead of ethyl ester

The free acid form is hygroscopic and prone to salt formation, complicating purification and limiting organic-solvent compatibility during synthesis.

Quantitative Evidence for Compound Selection


4-Benzenesulfonyl Role in Avoiding Opioid Receptor Binding

The incorporation of a 4-benzenesulfonyl group, as opposed to a typical 4-anilido group found in fentanyl, is a decisive structural feature. While direct head-to-head data for this compound is lacking, class-level evidence shows that the benzenesulfonyl moiety forces a distinct piperidine ring conformation compared to anilido derivatives. In studies of fentanyl-related compounds, 4-benzenesulfonyl-1-phenethyl-piperidine exhibited negligible affinity for the μ-opioid receptor (IC50 > 10,000 nM), in stark contrast to fentanyl (IC50 ≈ 1 nM), a difference primarily dictated by the sulfonyl substitution at the 4-position [1]. This supports the proposition that the 4-benzenesulfonyl group in the target compound is a strong negative determinant for opioid activity, making it a superior choice for projects where opioid receptor activation is a liability.

μ-opioid avoidance
Class-level inference
4-benzenesulfonyl congener IC50 >10,000 nM vs fentanyl IC50 ≈1 nM (>10,000-fold reduction)
Supports opioid-receptor liability reduction in CNS tool compounds
Class inference based on 4-benzenesulfonylpiperidine congeners; direct data not available
Fentanyl analogs Opioid receptor binding Structure-activity relationship

Enhanced Drug-Like Physicochemical Properties vs. N–H Analog

The presence of the N-benzyl group significantly enhances the lipophilicity of the compound compared to its N–H analog, 4-(phenylsulfonyl)-4-piperidinecarboxylic acid ethyl ester (CAS 948553-90-0). Computational prediction models indicate a calculated logP (cLogP) for the target compound of approximately 3.5, compared to a cLogP of 1.8 for the N–H analog, representing a difference of 1.7 log units . This increased lipophilicity translates to an estimated 50-fold increase in predicted membrane permeability (based on the logP-permeability correlation in PAMPA assays), which is crucial for central nervous system (CNS) penetration. Additionally, the molecular weight of the target compound (387.5 g/mol) remains below the common CNS drug-likeness threshold of 400, which is not true for larger N-substituted analogs.

Lipophilicity gain
Data to verify
Δ cLogP +1.7 vs N–H analog; estimated 50-fold higher predicted permeability
Supports CNS penetration screening for in vivo target assays
Computed cLogP values; experimental ADME validation required
Physicochemical properties ADME logP Solubility

Ethyl Ester Stability Advantage in Synthetic Applications

The target compound's ethyl ester functionality provides a masked carboxylic acid, offering a key advantage in multi-step synthesis. While direct stability data for this compound is not published, the class of ethyl piperidine-4-carboxylates is known to be stable under basic and nucleophilic conditions where the free carboxylic acid would be deprotonated or form salts. This allows for selective deprotection under mild conditions (e.g., LiOH in THF/water) without affecting the benzenesulfonyl or N-benzyl groups, which is not possible with the free acid analog . In comparison, the free carboxylic acid (CAS 122891-92-3) is hygroscopic and prone to forming salts with basic amines, which can complicate purification and handling during large-scale synthesis. Thus, the ethyl ester form is the preferred intermediate for medicinal chemistry campaigns requiring multi-step derivatization.

Ester stability
Class-level inference
Ethyl ester stable under basic/nucleophilic conditions; selective deprotection possible
Reduces handling complexity in multi-step SAR exploration
Qualitative class advantage over hygroscopic free acid; direct stability data not published
Synthetic intermediate Chemical stability Protecting group strategy

Primary Research Application Scenarios


Fentanyl Analog Research and Opioid De-Risking

Based on class-level evidence, this compound serves as a critical negative control or scaffold in the development of non-opioid analgesics derived from fentanyl. Its predicted lack of μ-opioid receptor activity, inferred from the 4-benzenesulfonyl group, makes it an ideal starting point for designing novel analgesics with reduced abuse liability [1]. Researchers in this field would procure this compound to avoid the regulatory and safety burden associated with scheduled fentanyl precursors.

Cholinesterase Inhibitor Lead Optimization for CNS

The N-benzylpiperidine core is a privileged structure for cholinesterase inhibition. The presence of both the N-benzyl group and the 4-ester allows for divergent synthesis to access potent AChE/BChE inhibitors, as demonstrated by related piperidine-4-carbohydrazide derivatives [2]. The compound's predicted optimal CNS drug-like properties (cLogP ~3.5) make it a superior starting material over less lipophilic analogs for optimizing CNS penetration and target engagement.

MMP Inhibitor Pharmacophore Construction

The 4-benzenesulfonylpiperidine-4-carboxylic acid scaffold is a validated pharmacophore for MMP inhibition, particularly for osteoarthritis [3]. The ethyl ester form of the target compound is the ideal protected precursor for synthesizing the corresponding hydroxamic acid, a critical zinc-binding group. This allows medicinal chemists to rapidly explore the SAR of the N-benzyl substituent without de novo scaffold construction.

Chemical Biology Probe Development

The ethyl ester moiety can be selectively hydrolyzed to conjugate the compound to biotin or fluorescent tags, while the N-benzyl and benzenesulfonyl groups provide affinity handles for pull-down or imaging experiments. This compound enables the creation of activity-based probes for sulfonyl-binding enzymes without introducing the synthetic complexity of a fully deprotected acid.

Application
Selection Property
Validation Focus
Opioid receptor avoidance scaffold
4-Benzenesulfonyl substitution profile
Opioid receptor counter-screen
CNS cholinesterase lead development
N-Benzyl + ethyl ester dual handle
AChE/BChE activity and permeability assessment
MMP inhibitor pharmacophore synthesis
Masked carboxylic acid for hydroxamic acid conversion
Zinc-binding group installation and MMP panel
Chemical probe construction
Selective ester hydrolysis for conjugation
Biotin/fluorophore attachment and target engagement
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